Cas no 920966-20-7 ((1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride)

(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride is a chiral cyclohexylamine derivative featuring a trifluoromethyl group at the 2-position. The stereochemistry at the (1R,2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability in drug development. This compound is commonly used as a building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting CNS disorders and enzyme inhibition. The hydrochloride salt form ensures improved solubility and handling stability. Its rigid cyclohexyl backbone provides structural diversity for designing conformationally constrained analogs. Suitable for use in peptide modifications and catalyst design.
(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride structure
920966-20-7 structure
Product Name:(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride
CAS No:920966-20-7
MF:C7H13ClF3N
MW:203.633031606674
MDL:MFCD24447790
CID:5088180
Update Time:2025-06-09

(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride
    • MDL: MFCD24447790
    • Inchi: 1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1
    • InChI Key: SASXCISXVMPRCP-RIHPBJNCSA-N
    • SMILES: C([C@H]1CCCC[C@H]1N)(F)(F)F.Cl

(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride Pricemore >>

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(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride Production Method

Production Method 1

Reaction Conditions
Reference
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(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride Preparation Products

Additional information on (1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride

Chemical Profile of (1R,2S)-2-Trifluoromethyl-cyclohexylamine Hydrochloride (CAS No. 920966-20-7)

(1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride, identified by its CAS number 920966-20-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of amines and has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a trifluoromethyl group and a chiral cyclohexyl backbone makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of biologically active molecules.

The trifluoromethyl group is a key feature of this compound, contributing to its lipophilicity and metabolic stability. This characteristic is highly valued in medicinal chemistry as it can enhance the binding affinity of a drug molecule to its target receptor. Furthermore, the chiral center at the 1-position and the secondary amine at the 2-position provide opportunities for stereoselective synthesis, which is crucial for developing enantiomerically pure drugs that exhibit improved pharmacological profiles.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological disorders. The structural motif of (1R,2S)-2-trifluoromethyl-cyclohexylamine hydrochloride has shown promise in this area. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in neurodegenerative diseases. The ability to fine-tune the pharmacophore by introducing additional functional groups has opened up new avenues for drug discovery.

The synthesis of (1R,2S)-2-trifluoromethyl-cyclohexylamine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. The stereochemistry must be carefully controlled during synthesis to ensure the correct configuration at both chiral centers. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods for this compound. These methods often employ transition metal catalysts or biocatalysts to achieve high enantioselectivity.

One of the notable applications of this compound is in the development of central nervous system (CNS) drugs. The trifluoromethyl group enhances blood-brain barrier penetration, while the chiral amine moiety allows for selective interaction with biological targets. Preclinical studies have demonstrated that certain analogs of (1R,2S)-2-trifluoromethyl-cyclohexylamine hydrochloride exhibit potential as scaffolds for novel therapeutics targeting conditions such as depression and anxiety.

The pharmacokinetic properties of (1R,2S)-2-trifluoromethyl-cyclohexylamine hydrochloride are also an area of active research. The hydrochloride salt form improves solubility and bioavailability, making it more suitable for pharmaceutical formulations. Investigations into metabolic pathways have revealed that this compound undergoes biotransformation primarily via cytochrome P450 enzymes. Understanding these pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.

In conclusion, (1R,2S)-2-trifluoromethyl-cyclohexylamine hydrochloride (CAS No. 920966-20-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive building block for designing novel drugs targeting various therapeutic areas. Continued exploration into its synthetic methodologies and pharmacological effects will likely yield valuable insights for future drug discovery efforts.

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